

# Cellular Targets of SRTCX1002 in Inflammatory Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRTCX1002 |           |
| Cat. No.:            | B611000   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive technical overview of the preclinical data elucidating the mechanism of action and cellular targets of **SRTCX1002**, a novel small molecule inhibitor under investigation for the treatment of immune-mediated inflammatory diseases. The data presented herein demonstrates that **SRTCX1002** potently and selectively targets key intracellular signaling pathways implicated in the production of pro-inflammatory mediators. This guide summarizes critical quantitative data, details the experimental protocols utilized for target validation, and visualizes the compound's mechanism through signaling and workflow diagrams.

### Introduction

Immune-mediated inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by the dysregulation of cytokine signaling pathways.[1] Key pathways, including the Janus kinase (JAK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling cascades, are central to the inflammatory response. **SRTCX1002** has been developed as a targeted therapy to modulate these pathways, thereby reducing the pathological inflammation associated with these conditions.

# **Primary Cellular Target and Mechanism of Action**



**SRTCX1002** is a potent, ATP-competitive inhibitor of Janus Kinase 1 (JAK1). The JAK family of tyrosine kinases, which also includes JAK2, JAK3, and TYK2, are critical for signal transduction downstream of cytokine receptors.[1] By selectively inhibiting JAK1, **SRTCX1002** blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for the transcription of numerous pro-inflammatory genes.

The selectivity of **SRTCX1002** for JAK1 over other JAK isoforms minimizes off-target effects, offering a potentially improved safety profile compared to less selective pan-JAK inhibitors.

## **Quantitative Data Summary**

The inhibitory activity of **SRTCX1002** was assessed through a series of in vitro kinase assays and cell-based functional assays. All quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of SRTCX1002

| Target Kinase | IC50 (nM) | Description                     |
|---------------|-----------|---------------------------------|
| JAK1          | 5.2       | Primary Target                  |
| JAK2          | 158       | ~30-fold selectivity over JAK2  |
| JAK3          | 890       | ~171-fold selectivity over JAK3 |
| TYK2          | 212       | ~41-fold selectivity over TYK2  |

IC50 values represent the concentration of **SRTCX1002** required to inhibit 50% of the kinase activity.

# Table 2: Cellular Activity of SRTCX1002 in Inflammatory Models



| Assay                                    | Cell Type               | Stimulant | Key Readout            | EC50 (nM) |
|------------------------------------------|-------------------------|-----------|------------------------|-----------|
| IL-6 induced<br>STAT3<br>Phosphorylation | Human PBMCs             | IL-6      | p-STAT3 Levels         | 15.8      |
| TNF-α induced                            | Synovial<br>Fibroblasts | TNF-α     | IL-8<br>Concentration  | 25.4      |
| LPS-induced<br>TNF-α Release             | Murine<br>Macrophages   | LPS       | TNF-α<br>Concentration | 32.1      |

EC50 values represent the concentration of **SRTCX1002** required to achieve 50% of the maximal response in a cellular context.

## **Signaling Pathway of SRTCX1002 Action**

The following diagram illustrates the established signaling pathway modulated by **SRTCX1002**. By inhibiting JAK1, **SRTCX1002** effectively dampens the inflammatory response initiated by cytokine binding to its receptor.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Cytokines and cytokine receptors as targets of immune-mediated inflammatory diseases
   —RA as a role model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cellular Targets of SRTCX1002 in Inflammatory Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611000#cellular-targets-of-srtcx1002-in-inflammatory-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com